molecular formula C8H10N4S B13271680 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13271680
M. Wt: 194.26 g/mol
InChI Key: NLTSBCWMMIGLFQ-UHFFFAOYSA-N
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Description

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

The synthesis of 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with a thiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole or pyrazole ring is substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-methyl-1H-pyrazol-4-amine: Lacks the thiazole ring and may have different biological activities.

    N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-4-amine: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological properties.

    1-methyl-N-(1,3-thiazol-5-ylmethyl)-1H-pyrazol-3-amine: The position of the amine group on the pyrazole ring is different, which can lead to different chemical and biological properties.

This compound’s unique combination of a thiazole and pyrazole ring makes it a valuable scaffold for the development of new drugs and materials.

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

1-methyl-N-(1,3-thiazol-5-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C8H10N4S/c1-12-5-7(2-11-12)10-4-8-3-9-6-13-8/h2-3,5-6,10H,4H2,1H3

InChI Key

NLTSBCWMMIGLFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CN=CS2

Origin of Product

United States

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